Nostopeptin B

Elastase Serine Protease Inflammation

Researchers studying protease-driven pathologies face a gap: single-target inhibitors fail to capture dual-pathway biology. Nostopeptin B solves this with balanced elastase (IC50 11.0 µg/mL) and chymotrypsin (IC50 1.6 µg/mL) inhibition, remaining inactive against trypsin, thrombin, plasmin, and papain at ≤100 µg/mL. • Dual-action profile enables concomitant elastase/chymotrypsin modulation unobtainable with selective analogs. • Clean selectivity validates phenotype-protease linkage without off-target confounding. • Moderate potency supports partial-inhibition disease models (pulmonary emphysema, ARDS, rheumatoid arthritis) where complete ablation is undesirable.

Molecular Formula C46H70N8O12
Molecular Weight 927.1 g/mol
CAS No. 185980-89-6
Cat. No. B609624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNostopeptin B
CAS185980-89-6
SynonymsNostopeptin B; 
Molecular FormulaC46H70N8O12
Molecular Weight927.1 g/mol
Structural Identifiers
InChIInChI=1S/C46H70N8O12/c1-10-24(5)36-46(65)66-39-26(7)22-53(43(62)30(48-27(8)55)16-18-34(47)57)38(39)42(61)50-32(20-23(3)4)40(59)49-31-17-19-35(58)54(44(31)63)37(25(6)11-2)45(64)52(9)33(41(60)51-36)21-28-12-14-29(56)15-13-28/h12-15,23-26,30-33,35-39,56,58H,10-11,16-22H2,1-9H3,(H2,47,57)(H,48,55)(H,49,59)(H,50,61)(H,51,60)/t24-,25-,26-,30-,31-,32-,33-,35+,36-,37-,38-,39-/m0/s1
InChIKeyQMXYZAMGCKYKHQ-PYYLCICISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nostopeptin B: Dual Elastase & Chymotrypsin Inhibitor


Nostopeptin B (CAS 185980-89-6) is a cyclic depsipeptide isolated from the freshwater cyanobacterium Nostoc minutum (NIES-26) [1]. It belongs to the cyanopeptolin class of nonribosomal peptides and is characterized by the presence of the unusual amino acid 3-amino-6-hydroxy-2-piperidone (Ahp) within its macrocyclic structure [1]. The compound functions as an inhibitor of the serine proteases elastase and chymotrypsin [1], with a molecular formula of C46H70N8O12 and a molecular weight of approximately 927.1 g/mol [2]. As a research tool, Nostopeptin B is primarily utilized in studies of inflammation, tissue remodeling, and protease-related pathologies.

Nostopeptin B: Why Substitution Fails


Cyanopeptolins exhibit substantial variability in protease inhibition profiles depending on the amino acid residues at key positions [1]. While some analogs, such as nostopeptin BN920, display high potency against chymotrypsin (IC50 31 nM) but lack significant elastase activity [2], others like insulapeptolide D (IC50 85 nM against elastase) show nanomolar elastase selectivity [3]. Nostopeptin B occupies a distinct functional niche with its dual inhibitory activity against both elastase (IC50 11.0 µg/mL) and chymotrypsin (IC50 1.6 µg/mL) [4]. This balanced dual-action profile cannot be replicated by analogs that are highly selective for a single protease. Consequently, researchers requiring concomitant modulation of both elastase and chymotrypsin pathways cannot substitute Nostopeptin B with more potent but selective alternatives without altering the biological outcome.

Nostopeptin B: Quantitative Comparison to Analogs


Elastase Inhibition: Nostopeptin B vs. Nostopeptin A

In a direct head-to-head comparison, Nostopeptin B inhibited porcine pancreatic elastase with an IC50 value of 11.0 µg/mL, whereas the closely related analog Nostopeptin A exhibited approximately 8.5-fold higher potency with an IC50 of 1.3 µg/mL [1]. This quantitative difference establishes a clear potency gradient within the nostopeptin family, allowing researchers to select the appropriate tool based on the desired level of elastase inhibition.

Elastase Serine Protease Inflammation

Chymotrypsin Inhibition: Nostopeptin B vs. Nostopeptin A

Against bovine pancreatic α-chymotrypsin, Nostopeptin B demonstrated an IC50 of 1.6 µg/mL, which is nearly equipotent to Nostopeptin A (IC50 = 1.4 µg/mL) [1]. In contrast to the substantial divergence observed for elastase inhibition, the chymotrypsin inhibitory activities of these two nostopeptins are within a factor of 1.1, indicating that the structural differences between the two molecules have minimal impact on chymotrypsin binding.

Chymotrypsin Serine Protease Protease Inhibition

Protease Selectivity: Limited to Elastase and Chymotrypsin

Nostopeptin B exhibits a restricted serine protease inhibition profile, showing no inhibitory activity against papain, trypsin, thrombin, or plasmin even at concentrations as high as 100 µg/mL [1]. This selectivity contrasts with other cyanopeptolins, such as CP-Arg2 analogs, which potently inhibit trypsin (IC50 0.24–0.26 µM) [2], and micropeptins that target the trypsin-plasmin group [1]. The lack of activity against these proteases minimizes off-target effects in complex biological systems.

Protease Selectivity Off-target Activity Serine Protease

Chymotrypsin Potency: Nostopeptin B vs. BN920

Nostopeptin BN920, a related cyanopeptolin isolated from Nostoc and Microcystis species, inhibits chymotrypsin with an IC50 of 31 nM [1]. Converting the Nostopeptin B chymotrypsin IC50 of 1.6 µg/mL (approximately 1.7 µM based on MW 927.1) [2] to molar units reveals a potency difference of approximately 55-fold in favor of BN920. This substantial difference underscores that Nostopeptin B is a moderate chymotrypsin inhibitor, whereas BN920 is a sub-nanomolar to low-nanomolar inhibitor suitable for applications requiring maximal chymotrypsin suppression.

Chymotrypsin Cyanopeptolin IC50 Comparison

Ahp Moiety: Dual Elastase/Chymotrypsin Inhibition

Nostopeptin B contains the 3-amino-6-hydroxy-2-piperidone (Ahp) unit, a structural hallmark of cyanopeptolins that is consistently associated with inhibition of elastase and/or chymotrypsin [1]. In contrast, cyanopeptolins lacking Ahp or possessing specific amino acid substitutions exhibit divergent activity profiles. For instance, Arg-containing cyanopeptolins (e.g., CP-Arg2) potently inhibit trypsin (IC50 0.24–0.26 µM) but show no activity against elastase [2]. The presence of Ahp in Nostopeptin B is therefore a critical structural feature that confers its dual elastase/chymotrypsin inhibitory phenotype.

Ahp Cyanopeptolin Structure-Activity Relationship

Nostopeptin B: Key Application Scenarios


Inflammatory Disease Models with Partial Elastase Inhibition

In vitro and cell-based models of pulmonary emphysema, rheumatoid arthritis, and acute respiratory distress syndrome (ARDS) often involve aberrant elastase activity [1]. Nostopeptin B, with its moderate elastase IC50 of 11.0 µg/mL [1], provides a level of inhibition that avoids complete ablation of elastase function, which may be necessary for maintaining physiological tissue remodeling. Researchers seeking to model partial elastase suppression rather than complete knockout will find Nostopeptin B a more suitable tool than high-potency analogs like insulapeptolide D (IC50 85 nM) [2].

Chymotrypsin Inhibition for Digestive and Panel Studies

Nostopeptin B inhibits chymotrypsin with an IC50 of 1.6 µg/mL (~1.7 µM), nearly equipotent to Nostopeptin A [1]. This level of activity is appropriate for standard biochemical assays where moderate chymotrypsin inhibition is required without the need for sub-nanomolar potency as exhibited by nostopeptin BN920 (IC50 31 nM) [3]. Applications include chymotrypsin activity modulation in pancreatic enzyme research and inclusion in broad-spectrum serine protease inhibitor panels.

Selectivity Profiling and Off-Target Validation

The defined selectivity of Nostopeptin B—active only against elastase and chymotrypsin while inactive against papain, trypsin, thrombin, and plasmin at concentrations up to 100 µg/mL [1]—makes it a valuable reference compound for selectivity profiling. Researchers can use Nostopeptin B as a 'clean' dual inhibitor to validate that observed phenotypic effects are specifically mediated through elastase or chymotrypsin inhibition, not through off-target serine proteases. This contrasts with broader-spectrum cyanopeptolins that additionally target trypsin or plasmin [4].

SAR Studies of Cyanopeptolin Scaffolds

Nostopeptin B serves as a key reference compound in SAR campaigns aimed at understanding the contribution of specific amino acid substitutions to protease inhibition within the Ahp-containing cyanopeptolin class. Its dual elastase/chymotrypsin activity, combined with its moderate potency, provides a baseline against which modified analogs can be quantitatively compared. Structural data for Nostopeptin B are fully elucidated [1], enabling precise medicinal chemistry modifications.

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